molecular formula C10H20ClNOS B14411162 S-(5-Chloropentyl) diethylcarbamothioate CAS No. 86433-28-5

S-(5-Chloropentyl) diethylcarbamothioate

Cat. No.: B14411162
CAS No.: 86433-28-5
M. Wt: 237.79 g/mol
InChI Key: PCAXLUWCSBXGKT-UHFFFAOYSA-N
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Description

S-(5-Chloropentyl) diethylcarbamothioate is a thiocarbamate derivative characterized by a five-carbon aliphatic chain substituted with a chlorine atom at the terminal position and a diethylcarbamothioate functional group. The chlorine substitution and alkyl chain length influence its physicochemical properties, including solubility, volatility, and biological activity .

Properties

CAS No.

86433-28-5

Molecular Formula

C10H20ClNOS

Molecular Weight

237.79 g/mol

IUPAC Name

S-(5-chloropentyl) N,N-diethylcarbamothioate

InChI

InChI=1S/C10H20ClNOS/c1-3-12(4-2)10(13)14-9-7-5-6-8-11/h3-9H2,1-2H3

InChI Key

PCAXLUWCSBXGKT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)SCCCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(5-Chloropentyl) diethylcarbamothioate typically involves the reaction of 5-chloropentyl halide with diethylcarbamothioic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The product is then purified through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: S-(5-Chloropentyl) diethylcarbamothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioate group to a thiol or other reduced forms.

    Substitution: The chlorine atom in the pentyl chain can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted carbamothioates.

Scientific Research Applications

S-(5-Chloropentyl) diethylcarbamothioate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of S-(5-Chloropentyl) diethylcarbamothioate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence various biochemical processes through its reactive functional groups.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural and functional attributes of S-(5-Chloropentyl) diethylcarbamothioate with related thiocarbamates:

Compound Name Substituent Group Molecular Formula Primary Use Key References
This compound 5-chloropentyl C₁₀H₂₀ClNOS Not explicitly reported (inferred: potential herbicide/fungicide)
Thiobencarb 4-chlorobenzyl C₁₂H₁₆ClNOS Herbicide
Orbencarb 2-chlorobenzyl C₁₂H₁₆ClNOS Herbicide
Benthiocarb 4-chlorobenzyl (alternate name for thiobencarb) C₁₂H₁₆ClNOS Herbicide
Key Observations:
  • Substituent Position: The target compound features a linear 5-chloropentyl chain, whereas thiobencarb and orbencarb have aromatic chlorobenzyl groups.
  • Biological Activity : Thiobencarb and orbencarb are potent herbicides targeting grass and broadleaf weeds. The absence of an aromatic ring in the target compound suggests divergent mechanisms of action, possibly affecting selectivity and environmental persistence .

Physicochemical Properties

While experimental data for this compound are scarce, predictions based on structural analogs include:

  • Water Solubility : Lower than thiobencarb (4.2 mg/L at 20°C) due to the longer hydrophobic chain.
  • Half-Life in Soil : Likely longer than thiobencarb (30–60 days) due to reduced microbial degradation of aliphatic chains compared to aromatic systems .

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